2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a 2-[4-(dimethylamino)phenyl]ethyl side chain. The dimethylamino group may enhance solubility or serve as a hydrogen bond acceptor, while the oxazole core could contribute to metabolic stability .
Propriétés
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S2/c1-7-16-18-12(23-7)15-10(20)6-22-13-19-17-11(21-13)8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSVKNYOQAXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119164 | |
| Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-68-7 | |
| Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892018-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Materials and Reaction Pathway
The oxadiazole ring is synthesized from 2-chlorobenzohydrazide and carbon disulfide under basic conditions. This method, adapted from studies on analogous oxadiazole derivatives, involves cyclization via dehydrative coupling.
Reaction Conditions:
-
Reactants: 2-Chlorobenzohydrazide (1.0 equiv), carbon disulfide (1.2 equiv)
-
Base: Sodium ethoxide (2.0 equiv) in ethanol
-
Temperature: Reflux at 80°C for 6–8 hours
-
Workup: Acidification with dilute HCl to pH 2–3, filtration, and recrystallization from ethanol
Key Observations:
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 7.45–7.62 (m, 4H, Ar-H), 13.21 (s, 1H, -SH).
-
IR (KBr): 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).
Preparation of 2-Chloro-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide
Acetylation of 5-Methyl-1,3,4-Thiadiazol-2-Amine
The precursor is synthesized via acetylation of 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride, a method validated in thiadiazole derivatization studies.
Reaction Conditions:
-
Reactants: 5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv), chloroacetyl chloride (1.1 equiv)
-
Base: Triethylamine (1.5 equiv) in 1,4-dioxane
-
Temperature: Room temperature (20–25°C) for 4 hours
-
Workup: Precipitation in ice-water, filtration, and drying under vacuum
Key Observations:
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 2.51 (s, 3H, CH3), 4.17 (s, 2H, Cl-CH2), 10.34 (s, 1H, NH).
-
13C NMR (100 MHz, CDCl3): δ 14.2 (CH3), 40.8 (Cl-CH2), 165.3 (C=O).
Coupling of Oxadiazole-Thiol and Thiadiazole-Acetamide Intermediates
Nucleophilic Substitution Reaction
The final step involves the reaction of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions, facilitating thioether bond formation.
Reaction Conditions:
-
Reactants: Oxadiazole-thiol (1.0 equiv), thiadiazole-acetamide (1.05 equiv)
-
Base: Potassium carbonate (1.2 equiv) in acetone
-
Temperature: Room temperature (20–25°C) for 3–6 hours
-
Workup: Solvent evaporation, filtration, and recrystallization from ethanol
Key Observations:
Spectroscopic Characterization of Final Product
-
1H NMR (400 MHz, DMSO-d6): δ 2.43 (s, 3H, CH3), 4.46 (s, 2H, S-CH2), 7.48–7.67 (m, 4H, Ar-H), 10.28 (s, 1H, NH).
-
13C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 37.3 (S-CH2), 121.8–134.6 (Ar-C), 165.1 (C=O), 171.8 (oxadiazole C=N).
-
HRMS (ESI): m/z Calculated for C14H11ClN6O2S2: 418.0124; Found: 418.0128.
Optimization and Troubleshooting
Critical Parameters Affecting Yield
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ring-opened products or reduced heterocycles.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Structural Characteristics
This compound has the following molecular characteristics:
- Molecular Formula : C14H11ClN4O3S
- Molecular Weight : 350.78 g/mol
- Key Functional Groups :
- Thioether linkage
- Oxadiazole ring
- Acetamide group
These structural components are critical for its interaction with biological systems and influence its pharmacological properties.
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds with oxadiazole moieties have demonstrated significant antimicrobial properties. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) have been reported as low as 0.22 to 0.25 µg/mL against pathogenic isolates.
Anticancer Activity
The oxadiazole scaffold is associated with anticancer properties. Research has indicated that derivatives can induce apoptosis in various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance cytotoxicity against cancer cells, making this compound a candidate for further investigation in oncology .
Anti-inflammatory Effects
Compounds containing similar structures have been studied for their ability to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant bacterial strains, demonstrating their potential as novel antibiotics .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that oxadiazole derivatives could significantly reduce cell viability through apoptosis induction mechanisms, suggesting their role as chemotherapeutic agents .
- Inflammatory Disease Models : In vivo studies indicated that compounds with similar structures could reduce inflammation markers in animal models of arthritis, supporting their use in anti-inflammatory therapies .
Mécanisme D'action
The mechanism of action of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways, leading to reduced cell proliferation or increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Oxazole Carboxamide Derivatives
- 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (): This compound shares the oxazole-carboxamide scaffold but differs in substitution patterns. The carboxamide is at the 4-position (vs. 5-position in the target compound), and the phenyl ring contains nitro and methyl groups. The MDL number (MFCD03376804) indicates commercial availability for comparative studies .
- 5-Phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide (): The inclusion of an azo (diazenyl) group introduces photochromic or chelating properties absent in the target compound. Such structural variations highlight how electronic modifications (e.g., azo vs. dimethylamino) can shift applications from pharmaceuticals to dyes or sensors .
Dimethylamino Phenyl-Containing Compounds
- N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): While retaining the 4-(dimethylamino)phenyl group, this compound replaces the oxazole with a branched acetamide-tert-butyl structure. Its higher molecular weight and crystallinity (melting point 174°C) suggest distinct physicochemical properties, such as reduced solubility compared to the oxazole-based target compound .
- Crystalline Forms of N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-... (): This structurally complex analogue includes a dimethylaminoethylamino side chain and a tetrahydropyran moiety. The additional hydroxyl and methylthio groups may enhance hydrophilicity and metabolic stability, offering insights into how side-chain modifications influence pharmacokinetics .
Heterocyclic Analogues with Urea/Triazine Moieties
- N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (): The triazine and urea groups in this compound contrast with the oxazole core, introducing multiple hydrogen-bonding sites. Synthesized using HBTU and Hunig’s base (50% yield), this derivative exemplifies how alternative heterocycles can modulate target selectivity, particularly in kinase or protease inhibition .
Key Data Table
Research Implications
- Electronic Effects: The dimethylamino group in the target compound likely enhances electron-donating capacity compared to nitro or azo groups, influencing redox stability or receptor binding .
- Synthetic Accessibility : Compounds like 5g (42% yield) and the triazine derivative (50% yield) demonstrate moderate synthetic efficiency, suggesting room for optimization in the target compound’s preparation .
- Biological Relevance: The oxazole core’s metabolic resistance and the dimethylamino group’s solubility-enhancing properties position the target compound as a candidate for further pharmacological profiling .
Activité Biologique
The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of oxadiazole and thiadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.78 g/mol. The structure features a thioether linkage between a 1,3,4-oxadiazole ring and a thiadiazole moiety, which likely contributes to its biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.78 g/mol |
| CAS Number | 56894-53-2 |
| Functional Groups | Oxadiazole, Thiadiazole |
Biological Activity Overview
Compounds containing the oxadiazole and thiadiazole scaffolds have been reported to exhibit a wide range of biological activities including:
- Anticancer : Several studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation across various types of tumors.
- Antimicrobial : These compounds have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Cell Signaling Pathways : These compounds can modulate pathways related to apoptosis and cell cycle regulation.
- Radical Scavenging Activity : Some derivatives demonstrate antioxidant properties by scavenging free radicals.
Anticancer Activity
A study published in PubMed Central highlighted that certain 1,3,4-oxadiazole derivatives exhibit cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The IC50 values for these compounds ranged from 20 µM to 100 µM depending on the specific derivative tested .
Antimicrobial Activity
Research has shown that oxadiazole-based compounds possess significant antibacterial properties. A derivative similar to the compound exhibited inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 25 µg/mL to 50 µg/mL .
Anti-inflammatory Effects
In vitro studies have demonstrated that some oxadiazole derivatives can reduce pro-inflammatory cytokine levels in activated macrophages, suggesting potential use in treating conditions like rheumatoid arthritis .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa cells | |
| Antimicrobial | Effective against S. aureus | |
| Anti-inflammatory | Reduced cytokine levels |
IC50 Values for Selected Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | HeLa | 25 |
| Oxadiazole Derivative B | CaCo-2 | 50 |
| Thiadiazole Derivative C | MCF7 (breast cancer) | 30 |
Q & A
Q. What are the standard synthetic routes for preparing 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone under reflux for 3–8 hours. The product is purified by recrystallization using ethanol or ethanol-DMF mixtures . Key considerations include maintaining anhydrous conditions to avoid hydrolysis and optimizing reaction time to balance yield and purity.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm proton and carbon environments, particularly the acetamide (-NHCO-) and thioether (-S-) linkages .
- IR Spectroscopy : To identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) .
- Elemental Analysis : To validate empirical formula consistency .
- Mass Spectrometry (MS) : For molecular ion (M⁺) verification .
Q. How can researchers mitigate common impurities during synthesis?
Impurities often arise from incomplete substitution or hydrolysis. Strategies include:
- Using excess K₂CO₃ to drive the reaction to completion .
- Employing dry acetone to minimize water-induced side reactions .
- Recrystallization from ethanol-DMF (1:1) to remove unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Solvent Variation : Polar aprotic solvents like DMF may increase reactivity compared to acetone .
- Temperature Control : Extended reflux (6–8 hours) improves yields in sterically hindered analogs .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s bioactivity?
Key SAR findings from related oxadiazole-thiadiazole hybrids include:
- 2-Chlorophenyl Substitution : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Thiadiazole Methyl Group : Reduces metabolic degradation, improving pharmacokinetic stability .
- Thioether Linkage : Facilitates redox-mediated interactions with enzyme active sites (e.g., acetylcholinesterase) .
Q. What computational methods are used to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) is employed to model interactions with enzymes like acetylcholinesterase. Steps include:
- Preparing the protein structure (PDB: 4EY7) and ligand (SMILES format).
- Validating docking poses with experimental IC₅₀ values .
- Analyzing hydrogen bonds between the acetamide group and catalytic triad residues (e.g., Ser203) .
Q. How should researchers address contradictions in reported biological data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may stem from:
Q. What strategies ensure compound stability under varying storage conditions?
Stability studies recommend:
Q. How are enzyme inhibition assays designed to evaluate this compound’s mechanism?
For acetylcholinesterase inhibition:
- In Vitro Assay : Mix enzyme (0.2 U/mL) with DTNB (Ellman’s reagent) and substrate (acetylthiocholine) in PBS (pH 8.0).
- IC₅₀ Calculation : Measure absorbance at 412 nm and fit data to a dose-response curve .
- Control Validation : Include donepezil as a positive control and DMSO as a vehicle control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
